molecular formula C17H13N3O3 B14543871 3-Nitro-N-(4-phenoxyphenyl)pyridin-2-amine CAS No. 61963-83-5

3-Nitro-N-(4-phenoxyphenyl)pyridin-2-amine

Cat. No.: B14543871
CAS No.: 61963-83-5
M. Wt: 307.30 g/mol
InChI Key: ZUJGVTFPCAXCGI-UHFFFAOYSA-N
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Description

3-Nitro-N-(4-phenoxyphenyl)pyridin-2-amine is an organic compound belonging to the class of aromatic anilides This compound is characterized by the presence of a nitro group at the 3-position of the pyridine ring and a phenoxyphenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-(4-phenoxyphenyl)pyridin-2-amine typically involves the nitration of pyridine derivatives followed by amination and phenoxyphenyl substitution. One common method involves the following steps:

    Nitration: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Amination: The nitro-pyridine derivative is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position.

    Phenoxyphenyl Substitution: Finally, the amino group is reacted with 4-phenoxyphenyl chloride in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-(4-phenoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxyphenyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-Nitro-N-(4-phenoxyphenyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Nitro-N-(4-phenoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group and phenoxyphenyl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenoxyphenyl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide
  • 4-aminopyrrolo[2,3-d]pyrimidine derivatives
  • 5-nitro-N-(1-phenylethyl)pyridin-2-amine

Uniqueness

3-Nitro-N-(4-phenoxyphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and phenoxyphenyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

CAS No.

61963-83-5

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

3-nitro-N-(4-phenoxyphenyl)pyridin-2-amine

InChI

InChI=1S/C17H13N3O3/c21-20(22)16-7-4-12-18-17(16)19-13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12H,(H,18,19)

InChI Key

ZUJGVTFPCAXCGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

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